2-nitroso-7H-pyrrolo[2,3-d]pyrimidine
Description
Significance of Pyrrolo[2,3-d]pyrimidine Derivatives in Chemical and Biological Research
The pyrrolo[2,3-d]pyrimidine scaffold is considered a "privileged structure" in drug design, a framework that is frequently found in clinically used drugs. researchgate.netnih.govingentaconnect.com Its unique heterocyclic system is a component of most nucleotides, including DNA and RNA. mdpi.com Compounds built upon this scaffold have demonstrated a wide array of pharmacological effects. researchgate.netnih.govingentaconnect.com
These derivatives have been extensively investigated and developed as inhibitors for various kinases, which are crucial targets in cancer therapy. mdpi.comnih.gov Examples include their application as Janus kinase (JAK) inhibitors for treating autoimmune diseases like rheumatoid arthritis, and as inhibitors for other kinases involved in cell proliferation and survival. nbinno.comgoogle.com The versatility of the scaffold allows for chemical modifications that can lead to potent and selective therapeutic agents. mdpi.comnih.gov The development of new derivatives aims to improve efficacy against resistant mutations and optimize therapeutic outcomes. mdpi.com
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anti-tumor | Oncology | researchgate.netnih.gov |
| Anti-inflammatory | Immunology | researchgate.netnih.gov |
| Anti-neurodegenerative | Neurology | researchgate.netnih.gov |
| Antibacterial | Infectious Diseases | researchgate.netnih.gov |
| Kinase Inhibition (e.g., JAK, EGFR, FAK) | Oncology, Autoimmune Disorders | researchgate.netmdpi.comnih.gov |
Overview of Nitrogen Heterocycles and the Nitroso Functional Group in Organic Synthesis
Nitrogen-containing heterocycles are among the most important structural motifs in chemistry and biology. nih.gov They form the core of many natural products, vitamins, and nucleic acids. nih.gov In the pharmaceutical industry, these structures are exceptionally prominent; an analysis of drugs approved by the U.S. FDA revealed that 59% of small-molecule drugs contain a nitrogen heterocycle. msesupplies.com Their prevalence is due to their ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets. nih.gov These compounds are versatile building blocks used across numerous industries, including pharmaceuticals, agrochemicals, and materials science. msesupplies.com
The nitroso functional group (–N=O) is a reactive moiety consisting of a nitrogen atom double-bonded to an oxygen atom. aquigenbio.comfiveable.me This group renders the compound reactive and useful as a versatile intermediate in organic synthesis. aquigenbio.comfiveable.me Nitroso compounds can participate in a variety of chemical transformations, including cycloadditions, condensations, and rearrangement reactions. fiveable.mewikipedia.org The synthesis of nitroso compounds can be challenging due to their reactivity, but several methods are well-established. aquigenbio.com
| Method | Precursor | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Oxidation of Amines | Primary or Secondary Amines | Oxidizing agents (e.g., H₂O₂, sodium nitrite (B80452), peracids) | aquigenbio.comorganic-chemistry.org |
| Oxidation of Hydroxylamines | Hydroxylamines | Oxidizing agents (e.g., sodium hypochlorite, peracids) | aquigenbio.comwikipedia.org |
| Reduction of Nitro Compounds | Nitro compounds | Mild reducing agents (e.g., sodium borohydride) | aquigenbio.comfiveable.mewikipedia.org |
| Baudisch Reaction | Phenols | Hydroxylamine (B1172632), hydrogen peroxide, copper(II) sulfate | wikipedia.org |
| Nitrosative Demetalation | Organometallic Compounds | Nitrosyl halides (e.g., NOBr, NOCl) | acs.org |
Rationale for Academic Investigation of 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine
The academic investigation of this compound is driven by its potential as a key synthetic intermediate for the creation of novel, biologically active molecules based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. The introduction of a nitroso group at the 2-position of the heterocyclic core is a strategic chemical modification.
The rationale for its study includes:
Synthetic Versatility : The nitroso group is a versatile functional handle that can be transformed into other important functional groups, such as amines (amino group, -NH₂), which are crucial for biological activity and for further synthetic elaboration. fiveable.me This conversion would provide a direct route to 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, which are valuable building blocks.
Participation in Key Reactions : As a C-nitroso compound, it is expected to participate in hetero-Diels-Alder reactions, nitroso-ene reactions, and nitroso-aldol reactions. wikipedia.org These reactions are powerful tools for constructing complex molecular architectures and introducing new ring systems or functional groups onto the pyrrolo[2,3-d]pyrimidine core.
Access to Novel Derivatives : By leveraging the reactivity of the nitroso group, researchers can synthesize a library of new pyrrolo[2,3-d]pyrimidine derivatives that would be difficult to access through other synthetic routes. This exploration could lead to the discovery of compounds with enhanced or entirely new pharmacological profiles, expanding the therapeutic potential of this important scaffold.
While direct research on this compound is not extensively documented, the existence of related structures, such as 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine, indicates that N-nitrosation of this scaffold is chemically feasible and relevant in the synthesis and analysis of related pharmaceutical compounds. pharmaffiliates.com Therefore, a systematic study of the 2-nitroso derivative is a logical step in advancing the medicinal chemistry of the pyrrolo[2,3-d]pyrimidine class.
Structure
3D Structure
Properties
Molecular Formula |
C6H4N4O |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-nitroso-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4N4O/c11-10-6-8-3-4-1-2-7-5(4)9-6/h1-3H,(H,7,8,9) |
InChI Key |
JJPNGQHDIYNYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)N=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitroso 7h Pyrrolo 2,3 D Pyrimidine and Analogues
Strategies for Pyrrolo[2,3-d]pyrimidine Core Construction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of efficient and versatile methods for its construction. These strategies often focus on the formation of the fused pyrrole (B145914) and pyrimidine (B1678525) rings from acyclic or monocyclic precursors.
Multicomponent Reactions (MCRs) and One-Pot Syntheses
Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the rapid and efficient construction of complex molecular architectures like the pyrrolo[2,3-d]pyrimidine core. These approaches offer significant advantages, including reduced reaction times, simplified purification procedures, and increased atom economy.
A notable example involves a one-pot, three-component reaction for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. This method utilizes the condensation of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol. This protocol is lauded for its high yields, mild reaction conditions, and short reaction times.
Another efficient one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported, showcasing the versatility of MCRs in generating molecular diversity. These reactions often proceed through a cascade of events, where the product of one reaction step serves as the substrate for the next, all within a single reaction vessel.
The following table summarizes a representative one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Arylglyoxals | 6-Amino-1,3-dimethyluracil | Barbituric acid derivatives | TBAB (5 mol%) | Ethanol | 50 | 73-95 |
Cyclization and Annulation Protocols
Cyclization and annulation reactions are fundamental strategies for the construction of the bicyclic pyrrolo[2,3-d]pyrimidine system. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing ring.
A concise and attractive approach for the preparation of pyrrolo[2,3-d]pyrimidines has been developed via an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones. This one-step process involves a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening, affording the desired products in good to excellent yields (up to 99%). This method is notable for its high atom economy, use of an inexpensive catalyst, and operational simplicity.
The key steps in this cascade annulation are outlined below:
| Step | Reaction Type | Intermediates |
| 1 | Michael Addition | Formation of an initial adduct |
| 2 | Iodination | Introduction of an iodine atom |
| 3 | Intramolecular Nucleophilic Substitution | Formation of a spiro intermediate |
| 4 | Spiro Ring Opening | Aromatization to the pyrrolo[2,3-d]pyrimidine core |
Palladium-Catalyzed Cyclization Approaches
While direct palladium-catalyzed cyclization reactions for the de novo synthesis of the pyrrolo[2,3-d]pyrimidine core are not extensively documented, palladium catalysis plays a crucial role in the functionalization and elaboration of pre-formed pyrrolo[2,3-d]pyrimidine scaffolds. These powerful cross-coupling reactions enable the introduction of a wide range of substituents, which is a key aspect in the synthesis of diverse analogues.
Commonly employed palladium-catalyzed reactions in the pyrrolo[2,3-d]pyrimidine series include:
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents at various positions of the pyrrolo[2,3-d]pyrimidine ring, typically by coupling a halogenated derivative with a boronic acid or ester.
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, enabling the introduction of amino and substituted amino groups onto the heterocyclic core.
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing a route to alkynyl-substituted pyrrolo[2,3-d]pyrimidines.
Heck Reaction: This reaction is used to form carbon-carbon bonds by coupling an unsaturated halide with an alkene.
These palladium-catalyzed transformations are instrumental in building molecular complexity and are often key steps in the synthesis of targeted pyrrolo[2,3-d]pyrimidine analogues. For instance, the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors has been achieved through optimized Buchwald-Hartwig C-N cross-coupling reactions.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has gained significant traction as a technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrrolo[2,3-d]pyrimidine and its analogues has also benefited from this technology.
Microwave irradiation has been successfully employed in the one-pot, three-component synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. The use of microwave heating can dramatically reduce reaction times from hours to minutes. For example, a microwave-assisted synthesis of 4-aminopyrrolo[2,3-d]pyrimidine analogues has been reported, involving the condensation of substituted benzaldehydes with a 4-aminopyrrolo[2,3-d]pyrimidine precursor.
The advantages of microwave-assisted synthesis in this context include:
| Feature | Benefit |
| Rapid Heating | Significant reduction in reaction time |
| Uniform Heating | Minimized side product formation |
| Higher Yields | Improved reaction efficiency |
Introduction of the Nitroso Functionality at the C2 Position
The introduction of a nitroso (-NO) group at the C2 position of the 7H-pyrrolo[2,3-d]pyrimidine core is the final and crucial step in the synthesis of the target compound. However, direct methods for this specific transformation appear to be limited in the scientific literature.
Direct C-H Nitrosation Methods
Direct C-H nitrosation involves the direct replacement of a hydrogen atom on the heterocyclic ring with a nitroso group. This is typically achieved using a nitrosating agent such as nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) or other nitrosyl donors.
The feasibility of direct C-H nitrosation is highly dependent on the electronic properties of the substrate. Electron-rich aromatic and heteroaromatic systems are generally more susceptible to electrophilic substitution reactions like nitrosation. The pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine system is electron-rich and could potentially undergo electrophilic attack. However, the pyrimidine ring is electron-deficient, which would deactivate the adjacent C2 position towards electrophilic substitution.
A comprehensive search of the scientific literature did not yield specific examples of direct C-H nitrosation at the C2 position of the 7H-pyrrolo[2,3-d]pyrimidine core. This suggests that this particular transformation may be challenging or has not yet been extensively investigated.
Precursor-Based Synthesis and Functional Group Interconversion
The synthesis of 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine can be envisioned through the chemical manipulation of pre-existing 7H-pyrrolo[2,3-d]pyrimidine cores. A common strategy for introducing a nitroso group onto an aromatic or heteroaromatic ring is through the nitrosation of an activated precursor, such as an amino-substituted derivative.
One plausible precursor is 2-amino-7H-pyrrolo[2,3-d]pyrimidine. The amino group at the C2 position activates the ring towards electrophilic substitution. The conversion of the amino group to a nitroso group can be achieved using various nitrosating agents. A standard method involves the use of sodium nitrite (NaNO₂) in an acidic medium, which generates nitrous acid (HNO₂) in situ. The nitrous acid then acts as the electrophile in the substitution reaction.
An alternative and potentially milder method for C-nitrosation of aminopyrimidine derivatives involves the use of isoamyl nitrite in a neutral solvent like dimethyl sulfoxide (B87167) (DMSO). This approach has been shown to be effective for the selective C(5)-nitrosation of various aminopyrimidines and could potentially be adapted for the C(2)-nitrosation of 2-amino-7H-pyrrolo[2,3-d]pyrimidine. elsevierpure.com
The general reaction scheme for the nitrosation of a 2-aminopyrrolo[2,3-d]pyrimidine precursor is depicted below:
Table 1: Potential Precursor-Based Synthesis of this compound
| Precursor | Reagents and Conditions | Product |
| 2-amino-7H-pyrrolo[2,3-d]pyrimidine | 1. NaNO₂, aq. HCl, 0-5 °C2. Isoamyl nitrite, DMSO, rt | This compound |
It is important to note that the reactivity of the 7H-pyrrolo[2,3-d]pyrimidine system can be influenced by other substituents on the ring. Therefore, the choice of precursor and reaction conditions may require careful optimization to achieve the desired transformation without unwanted side reactions.
Regioselective Synthesis of 2-nitroso Derivatives
Achieving regioselectivity in the synthesis of this compound is crucial, as the pyrrolo[2,3-d]pyrimidine ring system has multiple positions susceptible to electrophilic attack. The inherent electronic properties of the 7-deazapurine scaffold, along with the directing effects of existing substituents, govern the position of substitution.
The pyrrole moiety of the 7H-pyrrolo[2,3-d]pyrimidine is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack. However, the precise site of substitution can be controlled. For instance, in the case of purine (B94841) nucleosides, selective nitration at the C2 position has been achieved using a nitrating mixture of tetrabutylammonium (B224687) nitrate (B79036) and trifluoroacetic anhydride (B1165640) on a protected precursor. researchgate.net While this applies to nitration, it suggests that with appropriate reagents and protecting group strategies, electrophilic substitution at the C2 position of the pyrimidine ring is feasible.
To ensure regioselective nitrosation at the C2 position, a precursor-based approach starting with a 2-substituted derivative is the most logical strategy. By having a functional group at the C2 position that can be converted into a nitroso group (such as an amino group), the regioselectivity is predetermined by the synthesis of the precursor itself.
Table 2: Factors Influencing Regioselective Synthesis
| Factor | Influence on Regioselectivity |
| Directing Groups | An activating group at C2 (e.g., -NH₂) will direct nitrosation to that position. |
| Protecting Groups | Protection of other reactive sites (e.g., the N7 position of the pyrrole ring) can prevent unwanted side reactions and direct the substitution to the desired position. |
| Reaction Conditions | The choice of nitrosating agent, solvent, and temperature can influence the selectivity of the reaction. Milder conditions are often preferred to minimize side products. |
Derivatization Strategies for this compound
Once synthesized, this compound can serve as a versatile intermediate for the preparation of a variety of other functionalized analogues. The nitroso group is a reactive functional handle that can undergo several chemical transformations.
Reduction to Amino Group: The nitroso group can be readily reduced to an amino group. This transformation is typically achieved using reducing agents such as sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation. This provides a route to 2-amino-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, which are themselves important building blocks in medicinal chemistry.
Condensation Reactions: The nitroso group can participate in condensation reactions with active methylene (B1212753) compounds. For example, reaction with malononitrile (B47326) in the presence of a base could lead to the formation of a pyrazine-fused pyrrolo[2,3-d]pyrimidine system.
Oxidation to Nitro Group: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or peroxy acids. This would yield 2-nitro-7H-pyrrolo[2,3-d]pyrimidine, another valuable intermediate for further functionalization, for instance, through nucleophilic aromatic substitution.
Reaction with Nucleophiles: The electrophilic nature of the nitroso group allows it to react with various nucleophiles. For example, reaction with organometallic reagents could potentially lead to the formation of N-substituted hydroxylamine (B1172632) derivatives.
Table 3: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Reduction | Na₂S₂O₄ or SnCl₂/HCl or H₂, Pd/C | 2-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives |
| Condensation | Malononitrile, base | Fused heterocyclic systems |
| Oxidation | H₂O₂, peroxy acids | 2-Nitro-7H-pyrrolo[2,3-d]pyrimidine derivatives |
| Nucleophilic Addition | Grignard reagents, organolithium reagents | N-substituted hydroxylamine derivatives |
These derivatization strategies highlight the synthetic utility of this compound as a key intermediate for accessing a diverse range of novel heterocyclic compounds with potential applications in various fields of chemical and biological research. The reactivity of the nitroso group, coupled with the inherent biological relevance of the 7H-pyrrolo[2,3-d]pyrimidine core, makes this an area ripe for further investigation.
Chemical Reactivity and Mechanistic Investigations of 2 Nitroso 7h Pyrrolo 2,3 D Pyrimidine
Reactions of the Nitroso Group
The nitroso (–N=O) moiety is a highly reactive functional group, and its chemistry is characterized by the low C–N bond dissociation energy and the electrophilicity of the nitrogen atom. wikipedia.org Its reactivity within the 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine molecule is expected to be influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring.
The nitrogen atom of the nitroso group exists in a low oxidation state, making it susceptible to both oxidation and reduction. These transformations are fundamental pathways for C-nitroso compounds. acs.orgnih.gov
Oxidation: Aromatic nitroso compounds are readily oxidized to the corresponding nitro derivatives. This ease of oxidation can present a challenge in the synthesis and handling of nitroso compounds, as over-oxidation is a common side reaction. acs.orgnih.gov For this compound, treatment with common oxidizing agents would be expected to yield 2-nitro-7H-pyrrolo[2,3-d]pyrimidine.
Reduction: Conversely, the nitroso group can be reduced to form either hydroxylamines or primary amines, depending on the reducing agent and reaction conditions. Milder reducing agents typically yield the N-arylhydroxylamine, while more potent reagents, such as catalytic hydrogenation, can achieve complete reduction to the corresponding 2-amino-7H-pyrrolo[2,3-d]pyrimidine.
The reactivity of the nitroso group can be compared to that of a carbonyl group, with the nitrogen atom being susceptible to nucleophilic attack. at.ua
Nucleophilic Addition: The electron pair of a nucleophile can attack the nitrogen atom of the nitroso group. at.ua This reaction is mechanistically similar to nucleophilic addition to an aldehyde or ketone. A wide variety of nucleophiles can participate in this reaction, leading to a diverse range of products.
Electrophilic Character: While the nitroso group is primarily electrophilic at the nitrogen, the molecule itself can also act as a nucleophile via the lone pairs on either the nitrogen or oxygen atoms. at.ua
Aromatic C-nitroso compounds are known to participate as synthons in several types of cycloaddition reactions, a reactivity that should extend to this compound. wikipedia.org
Hetero-Diels-Alder Reactions: The N=O double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings containing a nitrogen-oxygen bond. wikipedia.org
Nitroso-Ene Reactions: In the presence of an alkene containing an allylic hydrogen (an "ene"), nitroso compounds can undergo an ene reaction. This process involves the attack of the alkene π-bond on the nitroso group with a concurrent transfer of the allylic hydrogen, resulting in the formation of an N-allyl-N-arylhydroxylamine. wikipedia.org
Reactivity of the Pyrrolo[2,3-d]pyrimidine Ring System
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, exhibits a dualistic reactivity profile. The fused five-membered pyrrole (B145914) ring is electron-rich and prone to electrophilic attack, while the six-membered pyrimidine ring is electron-deficient and susceptible to nucleophilic substitution, particularly when substituted with a good leaving group. mdpi.comnih.gov
The pyrrole portion of the 7-deazapurine core readily undergoes electrophilic aromatic substitution. The position of substitution is dependent on the specific derivative and reaction conditions.
Halogenation: Studies on substituted pyrrolo[2,3-d]pyrimidine systems have shown that halogenation can be directed to the pyrrole ring. Iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine at the C-5 position has been accomplished in high yield using N-iodosuccinimide (NIS). nih.gov In other tricyclic systems based on this scaffold, halogenation using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) has been shown to occur at the C-3 position. mdpi.com
| Substrate Type | Reagent | Position of Halogenation | Reference |
|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-Iodosuccinimide (NIS) | C-5 | nih.gov |
| Tricyclic pyrrolo[2,3-d]pyrimidinone | N-Chlorosuccinimide (NCS) | C-3 | mdpi.com |
| Tricyclic pyrrolo[2,3-d]pyrimidinone | N-Bromosuccinimide (NBS) | C-3 | mdpi.com |
| Tricyclic pyrrolo[2,3-d]pyrimidinone | N-Iodosuccinimide (NIS) | C-3 | mdpi.com |
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, especially at the C-4 position when it bears a suitable leaving group like a halogen. nih.govpreprints.orgchemicalbook.com
Amination: The displacement of a chlorine atom at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring by amine nucleophiles is a well-documented and synthetically crucial reaction. nih.govmdpi.com Acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline (B41778) derivatives has been studied extensively. preprints.org Research shows that these reactions can proceed effectively in water, offering a greener alternative to organic solvents. preprints.org The success of the reaction is influenced by the steric and electronic properties of the aniline nucleophile, with meta- and para-substituted anilines generally giving good results. preprints.org
| Aniline Derivative (Nucleophile) | Substitution Pattern | Reaction Outcome |
|---|---|---|
| Aniline | Unsubstituted | Good yield |
| 4-Fluoroaniline | para-EWG | Good yield |
| 4-Methoxyaniline | para-EDG | Good yield |
| 3-Chloroaniline | meta-EWG | Good yield |
| 2-Chloroaniline | ortho-EWG | Lower rate, acceptable yield |
| 2,4-Dichloroaniline | ortho, para-EWG | Increased hydrolytic side-product |
| 2-Iodoaniline | ortho-EWG | Moderate yield due to side-products |
Focused Research on this compound Reveals Scant Data on Specific Chemical Reactivity
The 7H-pyrrolo[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, with numerous derivatives synthesized and investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. These studies, however, have predominantly focused on substitutions at other positions of the heterocyclic ring system and have not detailed the synthesis or subsequent chemical manipulations of a nitroso group at the 2-position.
Our investigation sought to elaborate on the following specific areas of the chemical character of this compound:
Ring-Opening and Rearrangement Processes: No studies were identified that described ring-opening or rearrangement reactions initiated by or involving a 2-nitroso group on the 7H-pyrrolo[2,3-d]pyrimidine framework.
Catalytic Transformations: There is a lack of published research detailing the use of this compound in catalytic processes, either as a catalyst itself or as a substrate in catalytic transformations.
Reaction Mechanism Elucidation: Without experimental data on the reactivity of the compound, no mechanistic studies have been proposed or investigated.
A related compound, 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine, has been mentioned in chemical supplier databases, but scientific reports detailing its chemical reactivity, particularly concerning the nitroso group, are also absent.
The absence of information on this compound suggests that this particular derivative may be a novel or largely unexplored compound. It is possible that it is a transient intermediate in certain reactions, though this has not been documented. Future research would be necessary to synthesize and characterize this compound, thereby enabling the investigation of its chemical properties and potential applications.
Spectroscopic and Structural Characterization of 2 Nitroso 7h Pyrrolo 2,3 D Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
No published ¹H or ¹³C NMR spectra for 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine were found. For comparison, the parent 7H-pyrrolo[2,3-d]pyrimidine typically shows characteristic signals for its protons and carbons, but the presence of the 2-nitroso group would be expected to cause significant downfield shifts for adjacent nuclei, particularly C2, H6, and the N1-H or N3-H tautomeric proton. Without experimental data, any prediction of chemical shifts would be purely speculative.
Infrared (IR) Spectroscopy
Specific IR spectra for this compound are not available. An experimental spectrum would be expected to show characteristic bands for N-H stretching of the pyrrole (B145914) and pyrimidine (B1678525) rings, C-H stretching, and aromatic C=C and C=N stretching vibrations. Crucially, a strong absorption band corresponding to the N=O stretching vibration of the nitroso group would be a key identifying feature, typically appearing in the range of 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
No experimental mass spectrum for this compound has been reported in the searched literature. The compound has a molecular formula of C₆H₄N₄O and a monoisotopic mass of 148.0385 Da. A high-resolution mass spectrometry (HRMS) analysis would be essential to confirm its elemental composition.
X-ray Crystallography for Solid-State Structure Determination
There is no record of a crystal structure for this compound in crystallographic databases. Such a study would be necessary to definitively determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Advanced Spectroscopic Techniques
While advanced techniques like 2D NMR (COSY, HSQC, HMBC) and ¹⁵N NMR are frequently used to characterize complex pyrrolo[2,3-d]pyrimidine derivatives, no studies employing these methods on this compound have been identified. These techniques would be invaluable for the unambiguous assignment of all proton, carbon, and nitrogen signals.
Theoretical and Computational Studies of 2 Nitroso 7h Pyrrolo 2,3 D Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. These methods provide a detailed picture of the electron distribution and energy levels, which are fundamental to understanding a molecule's chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For derivatives of 7H-pyrrolo[2,3-d]pyrimidine, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, are employed to optimize the molecular geometry and determine the most stable conformation. mdpi.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.
Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyrrolo[2,3-d]pyrimidine Scaffold
| Parameter | Value |
|---|---|
| Bond Length (N1-C2) | ~1.38 Å |
| Bond Length (C2-N3) | ~1.32 Å |
| Bond Angle (N1-C2-N3) | ~120° |
| Dihedral Angle (C4-C5-C6-N7) | ~0° (indicating planarity) |
Note: These are generalized values based on DFT studies of related pyrimidine (B1678525) structures. Actual values for 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine would require specific calculations.
Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For 7H-pyrrolo[2,3-d]pyrimidine derivatives, HOMO and LUMO analysis helps in understanding their reactivity in chemical reactions and their potential as electron donors or acceptors in biological systems. While specific HOMO-LUMO values for this compound are not documented, the introduction of a nitroso group at the 2-position would be expected to lower the energy of both the HOMO and LUMO, potentially narrowing the energy gap and thus increasing the molecule's reactivity.
Reaction Pathway and Transition State Analysis
Computational methods are also employed to study reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly valuable in understanding the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives and their interactions with biological targets. For example, in the synthesis of pyrrolo[2,3-d]pyrimidine-imines, computational analysis can elucidate the kinetic and thermodynamic aspects of the reaction, revealing the role of catalysts. mdpi.com
A theoretical study of the reaction pathways involving this compound could explore its synthesis, potential metabolic transformations, or its mechanism of action if it were to act as a covalent inhibitor. Such studies would involve mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding how they interact with their biological targets, such as proteins. nih.gov In the context of 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations are used to study the stability of ligand-protein complexes and to analyze the conformational changes that occur upon binding. nih.govnih.gov
For instance, a 200 ns MD simulation of 7H-pyrrolo[2,3-d]pyrimidine derivatives complexed with p21-activated kinase 4 (PAK4) revealed that the systems reached equilibrium after 50 ns, with root mean square deviation (RMSD) fluctuations of less than 0.1 nm. nih.gov Such simulations for this compound docked into a target protein would help in assessing the stability of the binding pose predicted by molecular docking and in identifying key interactions that are maintained over time.
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govbohrium.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, molecular docking studies have been instrumental in elucidating their interactions with various protein kinases. nih.govbohrium.comnih.govnih.govnih.gov
Docking studies of 7H-pyrrolo[2,3-d]pyrimidine analogs into the ATP-binding pocket of kinases often reveal key hydrogen bonding interactions with the hinge region of the protein. nih.gov For this compound, a docking study would aim to predict its binding orientation within a target active site. The nitroso group could potentially form specific interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues, which would be crucial for its inhibitory activity. The binding mode analysis would then detail these interactions, providing a rationale for the compound's predicted affinity.
Table 2: Key Interactions of a Pyrrolo[2,3-d]pyrimidine Derivative with a Kinase Active Site (Hypothetical)
| Interacting Residue | Interaction Type |
|---|---|
| Hinge Region Amino Acid | Hydrogen Bond |
| Catalytic Lysine | Electrostatic Interaction |
| Gatekeeper Residue | van der Waals Interaction |
Note: This table represents typical interactions observed for this class of compounds. The specific interactions for this compound would depend on the target protein.
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds by providing a theoretical spectrum to compare with experimental data.
For 7H-pyrrolo[2,3-d]pyrimidine, the proton at the 2-position typically shows a distinctive signal in the 1H NMR spectrum. nih.gov The introduction of a nitroso group at this position would significantly alter the chemical shift of neighboring protons and carbons. Computational prediction of the 1H and 13C NMR spectra of this compound would provide valuable information for its potential synthesis and characterization. chemicalbook.com Similarly, the predicted IR spectrum would show characteristic vibrational frequencies for the nitroso group (N=O stretch) and the pyrrolo[2,3-d]pyrimidine core.
Mechanistic Biological Investigations of 2 Nitroso 7h Pyrrolo 2,3 D Pyrimidine and Its Derivatives
Interaction with Kinase Enzymes
Derivatives based on the 7H-pyrrolo[2,3-d]pyrimidine core have been investigated for their ability to interact with and inhibit a wide range of protein kinases, which are crucial regulators of cellular signaling pathways. nih.govnih.gov
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases essential for transducing signals from cytokine receptors. nih.govyoutube.com This signaling is mediated through the JAK-STAT pathway, which regulates genes involved in immunity and inflammation. nih.gov JAK3, in particular, is predominantly expressed in immune cells and is a key target for treating autoimmune conditions like rheumatoid arthritis (RA). nih.gov
Structural optimization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of selective JAK3 inhibitors. nih.gov In one study, structure-based drug design was employed to enhance the potency of initial lead compounds. The optimized compound, 9a , demonstrated potent and irreversible binding to JAK3. It significantly inhibited the proliferation of lymphocytes and showed efficacy in a collagen-induced arthritis model, suggesting its potential as a selective JAK3 inhibitor for RA treatment. nih.gov
Table 1: Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives against Janus Kinases
| Compound | Target Kinase | Activity | Research Focus |
|---|---|---|---|
| 9a | JAK3 | Potent, irreversible inhibition | Rheumatoid Arthritis nih.gov |
| J1b | JAK3 | Mild bioactivity, high selectivity | Rheumatoid Arthritis nih.gov |
| J1f | JAK3 | Mild bioactivity, high selectivity | Rheumatoid Arthritis nih.gov |
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous human cancers and plays a significant role in tumor progression, cell proliferation, and apoptosis prevention. nih.govmdpi.comnih.gov This makes it an attractive target for anticancer drug development.
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors. nih.gov Molecular dynamics simulations and binding free energy calculations have been used to investigate the inhibitory mechanisms of these ATP-competitive inhibitors. nih.govmdpi.com These studies revealed that the inhibitors form strong interactions with the hinge region and other key residues within the PAK4 active site. nih.govmdpi.com
Compounds 5n and 5o emerged from this research as particularly potent inhibitors of PAK4, with IC50 values in the low nanomolar range. Further investigation showed that compound 5n could induce cell cycle arrest at the G0/G1 phase and promote apoptosis in the MV4-11 cell line. nih.gov
Table 2: Inhibitory Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives against PAK4
| Compound | PAK4 IC50 | MV4-11 Cell Line IC50 | Mechanism Highlights |
|---|---|---|---|
| 5n | 2.7 nM | 7.8 nM | Induces G0/G1 phase arrest and apoptosis nih.gov |
| 5o | 20.2 nM | 38.3 nM | Potent enzymatic and cellular activity nih.gov |
Monopolar Spindle Kinase 1 (Mps1), also known as TTK, is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint (SAC). nih.govnih.gov The SAC ensures proper chromosome segregation during mitosis, and Mps1 overexpression is linked to aneuploidy and tumorigenesis in various cancers, making it a promising therapeutic target. nih.govresearchgate.net
Using a scaffold hopping approach, a novel class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure has been designed and synthesized. researchgate.net Structure-activity relationship (SAR) studies identified compound 12 as a highly potent Mps1 inhibitor with an IC50 of 29 nM. This compound effectively inhibited Mps1 phosphorylation both in vitro and in vivo. Treatment with compound 12 suppressed the proliferation of breast cancer cell lines by inducing cell cycle arrest and apoptosis, and it also reduced tumor growth in vivo without significant toxicity. researchgate.net
EGFR and VEGFR-2 are key tyrosine kinases involved in cancer progression. EGFR regulates cell growth and differentiation, while VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors. rjpbr.comnih.govnih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been extensively utilized to develop inhibitors targeting one or both of these receptors. nih.govnih.gov
4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidines have been identified as a potent class of EGFR inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range and high selectivity over other kinases. researchgate.net One such compound, PKI166 , was developed as a potent HER1/HER2 inhibitor with significant antiproliferative and in vivo antitumor activity. researchgate.net More recent efforts have focused on developing derivatives that can overcome resistance mutations, such as the EGFR T790M mutation in non-small cell lung cancer. nih.govwipo.int
Similarly, derivatives of this scaffold have shown potent inhibitory activity against VEGFR-2. nih.govnih.gov Compound 5k , a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', emerged as a multi-targeted inhibitor with significant activity against VEGFR-2, EGFR, Her2, and CDK2. mdpi.com
Table 3: Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR and VEGFR-2
| Compound/Series | Target Kinase(s) | IC50 Values | Key Findings |
|---|---|---|---|
| PKI166 | EGFR | Low nanomolar range | Potent and selective EGFR inhibitor researchgate.net |
| Compound 10b | EGFR (mutant) | 0.21 nM (T790M), 2.2 nM (del E746-A750) | Effective against resistant EGFR mutations nih.gov |
| Compound 5k | EGFR, VEGFR-2 | 40-204 nM range | Multi-targeted kinase inhibitor mdpi.com |
| 1H-pyrazolo[3,4-d]pyrimidine 116m | VEGFR-2 | 0.0409 µM | Activity similar to Sorafenib nih.gov |
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling and is primarily expressed in hematopoietic cells. nih.govnih.gov Inhibiting HPK1 can enhance T-cell activation, making it a promising target for cancer immunotherapy. nih.gov
A series of HPK1 inhibitors featuring the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been designed. nih.govsheridancollege.ca Compound 31 was identified as a potent and selective HPK1 inhibitor with an IC50 value of 3.5 nM. nih.gov This compound effectively inhibited the phosphorylation of SLP76, a downstream substrate of HPK1, and increased the secretion of IL-2 in Jurkat T-cells. nih.gov Further optimization led to compound 24 , which also showed strong HPK1 inhibition (IC50 of 10.1 nM) and demonstrated improved potency in promoting IL-2 secretion with reduced cellular toxicity. nih.govx-mol.net
Table 4: Inhibitory Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives against HPK1
| Compound | HPK1 IC50 | Cellular Effect |
|---|---|---|
| 31 | 3.5 nM | Enhanced IL-2 secretion in Jurkat cells nih.gov |
| 24 | 10.1 nM | Enhanced IL-2 secretion, reduced toxicity nih.govx-mol.net |
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of tyrosine kinases, is a key component in the signal transduction pathways of T-cells and mast cells. nih.govnih.gov As such, Itk is a potential drug target for a range of inflammatory and autoimmune diseases, as well as T-cell malignancies. nih.gov
Researchers have discovered a series of selective, covalent irreversible Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov The design strategy involved placing specific substitution groups to interact with a hydration site in the ATP binding pocket of Itk, which was crucial for achieving selectivity over other structurally related kinases like Btk. The optimized compound 9 demonstrated potent activity against Itk, excellent selectivity, and effectively inhibited the phosphorylation of the downstream effector phospholipase C-γ1 (PLC-γ1) in cells. It also showed anti-proliferative effects against several T-leukemia/lymphoma cell lines. nih.gov
Table of Mentioned Compounds
| Class | Compound Name/Identifier |
|---|---|
| JAK Inhibitor | 9a |
| JAK Inhibitor | J1b |
| JAK Inhibitor | J1f |
| PAK4 Inhibitor | 5n |
| PAK4 Inhibitor | 5o |
| Mps1 Inhibitor | 12 |
| EGFR/HER Inhibitor | PKI166 |
| EGFR Inhibitor | 10b |
| Multi-kinase Inhibitor | 5k |
| VEGFR-2 Inhibitor | 116m |
| HPK1 Inhibitor | 31 |
| HPK1 Inhibitor | 24 |
| Itk Inhibitor | 9 |
Cellular and Molecular Responses (Non-Clinical)
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been shown to exert potent cytotoxic effects against cancer cells through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.
The proliferation of cancer cells is contingent on the orderly progression through the cell cycle. Certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as effective agents for inducing cell cycle arrest, thereby halting cancer cell proliferation.
One such derivative, a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' known as compound 5k, has been shown to induce cell cycle arrest in HepG2 human liver cancer cells. nih.govmdpi.com Mechanistic studies revealed that this compound impedes the cell cycle in the G0–G1 phase. nih.gov This blockage effectively prevents the cells from entering the S phase, the crucial stage for DNA replication, ultimately leading to a halt in proliferation. nih.gov Similarly, other studies on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have demonstrated their capability to cause cell cycle arrest at various stages, highlighting the versatility of this scaffold in disrupting cancer cell division. eurekaselect.com The arrest of the cell cycle is a key therapeutic strategy, and the ability of these compounds to halt this process underscores their potential as anticancer agents. nih.gov
| Compound Derivative | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Compound 5k | HepG2 (Liver Cancer) | Cell cycle arrest at G0–G1 phase | Prevents entry into S phase, halting DNA replication. nih.gov |
| Urea-containing derivatives | Various Cancer Cells | Cell cycle arrest at different stages | Induces halt in cell division. eurekaselect.com |
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis through the intrinsic pathway.
Mechanistic investigations into compound 5k's activity in HepG2 cells revealed its ability to trigger apoptosis by modulating key regulatory proteins. nih.govmdpi.com Treatment with this compound led to a significant increase in the expression of the pro-apoptotic protein Bax and the executioner enzyme caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govmdpi.com This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptotic pathway. Other pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties have also been confirmed to induce apoptosis via this pathway. eurekaselect.com Furthermore, certain 7-deazapurine nucleoside analogues exert their cytotoxic effects after being activated within cancer cells, leading to their incorporation into both RNA and DNA. nih.gov This integration results in the inhibition of protein synthesis and significant DNA damage, ultimately triggering cell death. nih.gov
| Compound Derivative | Cell Line | Mechanism of Apoptosis | Key Molecular Events |
|---|---|---|---|
| Compound 5k | HepG2 (Liver Cancer) | Intrinsic Pathway | Upregulation of Bax and Caspase-3; Downregulation of Bcl-2. nih.govmdpi.com |
| Urea-containing derivatives | Various Cancer Cells | Intrinsic Pathway | Increase in late apoptotic cells. eurekaselect.com |
| 7-Hetaryl-7-deazaadenosines | Cancer Cells | DNA Damage & Protein Synthesis Inhibition | Incorporation into RNA and DNA. nih.gov |
The anticancer activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is often linked to their ability to inhibit key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.
Several derivatives have been identified as potent kinase inhibitors. mdpi.com For instance, compound 5k acts as a multi-targeted kinase inhibitor, showing significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Her2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Other studies have focused on different kinase targets. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were found to be competitive inhibitors of p21-activated kinase 4 (PAK4), an enzyme overexpressed in many cancers and involved in preventing apoptosis. nih.gov Another class of these derivatives acts as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, making it a target for cancer immunotherapy. nih.gov Beyond cancer, certain derivatives have been developed as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that, when overexpressed, leads to excessive production of nitric oxide (NO) and contributes to inflammatory diseases. nih.govresearchgate.net
| Compound Class | Target Enzyme/Pathway | Biological Implication |
|---|---|---|
| Halogenated Benzohydrazides (e.g., Compound 5k) | EGFR, Her2, VEGFR2, CDK2 | Inhibition of multiple cancer-related kinases. nih.gov |
| ATP-competitive inhibitors | p21-activated kinase 4 (PAK4) | Inhibition of a key effector in cell growth and proliferation pathways. nih.gov |
| HPK1 Inhibitors | Hematopoietic Progenitor Kinase 1 (HPK1) | Enhancement of T-cell response for cancer immunotherapy. nih.gov |
| Cinnamamide (B152044) Hybrids | Inducible Nitric Oxide Synthase (iNOS) | Reduction of excessive NO production in inflammation. nih.govresearchgate.net |
Broad Spectrum Antimicrobial and Antifungal Activities (Mechanistic Focus)
The pyrrolo[2,3-d]pyrimidine core is also a key feature in compounds developed to combat microbial and fungal infections. nih.gov Research has demonstrated the efficacy of these derivatives against a range of pathogenic organisms.
Synthetic studies have produced novel pyrrolo[2,3-d]pyrimidine derivatives with significant antibacterial and antifungal properties. For example, specific derivatives exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 0.31 mg/mL, which is superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net The same study identified other derivatives with excellent activity against the pathogenic yeast Candida albicans, showing MIC values between 0.31-0.62 mg/mL, outperforming the standard antifungal fluconazole (B54011) (MIC 1.5 mg/mL). researchgate.net The mechanism of action is believed to be linked to the specific structural features of the derivatives, which allow them to interfere with essential cellular processes in the microorganisms. researchgate.net Further research into pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties has also confirmed their potential as antifungal agents. researchgate.net
| Compound Series | Target Organism | Activity (MIC) | Comparison to Standard Drug |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines 3b, 3c, 7e | Staphylococcus aureus (Bacterium) | 0.31 mg/mL | More potent than Ampicillin (0.62 mg/mL). researchgate.net |
| Pyrrolo[2,3-d]pyrimidines 3a-d, 7a, 7e, 11d | Candida albicans (Fungus) | 0.31-0.62 mg/mL | More potent than Fluconazole (1.5 mg/mL). researchgate.net |
Antiviral Activities (Mechanistic Focus)
The structural similarity of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold to natural purines makes it an excellent candidate for the development of antiviral agents, particularly nucleoside analogues. nih.gov
These compounds often function by mimicking natural nucleosides and interfering with viral replication. The replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom alters the electronic properties of the molecule, often leading to better binding with viral enzymes. nih.gov Many sugar-modified 7-deazapurine nucleosides have demonstrated strong antiviral activities. nih.gov For instance, derivatives such as 2'-C-methylribonucleosides have been investigated as inhibitors of the Hepatitis C virus (HCV). nih.gov The mechanism often involves phosphorylation of the nucleoside analogue within the host cell, followed by its incorporation into the growing viral RNA or DNA chain by the viral polymerase. This action terminates the chain elongation process and halts viral replication. nih.gov More recently, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a new class of antiviral agents effective against flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV), suggesting a common mechanism of action against this important group of viruses. mdpi.com
Antiparasitic Activities (Mechanistic Focus)
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have emerged as promising candidates for the treatment of parasitic diseases, most notably malaria. The mechanism of action often involves the targeted inhibition of essential parasite-specific enzymes that have no close homologue in humans.
Research has focused on designing these compounds to inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for the parasite's life cycle. nih.gov Specifically, PfCDPK1 is involved in parasite motility and transmission, while PfCDPK4 is required for the development of gametocytes, the parasitic stage that is transmitted from humans to mosquitoes. nih.gov A series of 7H-pyrrolo[2,3-d]pyrimidine-4-amines were designed as "bumped kinase inhibitors" to specifically target the ATP-binding pocket of PfCDPK4 and PfCDPK1. Several of these synthesized compounds displayed promising inhibitory activity in vitro, with IC₅₀ values ranging from 0.210 to 0.530 μM against PfCDPK4 and 0.589 μM against PfCDPK1. nih.gov By inhibiting these essential kinases, the compounds effectively disrupt key processes in the parasite's development and transmission, highlighting a targeted mechanistic approach to antiparasitic therapy. nih.gov
Anti-inflammatory and Immunomodulatory Mechanisms (Non-Clinical)
Non-clinical investigations into 7H-pyrrolo[2,3-d]pyrimidine derivatives have revealed multiple mechanisms through which these compounds exert anti-inflammatory and immunomodulatory effects. The core structure serves as a versatile scaffold for designing inhibitors that target key components of inflammatory and immune signaling pathways. Research has primarily focused on the inhibition of specific kinases and transcription factors that are pivotal in mediating immune cell activation, proliferation, and the production of inflammatory mediators.
The primary mechanisms identified include the inhibition of Signal Transducer and Activator of Transcription 6 (STAT6), Interleukin-2-inducible T-cell kinase (Itk), and Cyclooxygenase (COX) enzymes. These targeted actions disrupt the signaling cascades that lead to the expression of pro-inflammatory genes and the differentiation of specific immune cell subtypes, such as T helper 2 (Th2) cells.
Inhibition of STAT6 Pathway and Modulation of Th2 Response
A significant mechanism of action for certain 7H-pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of STAT6. daneshyari.comdocumentsdelivered.com STAT6 is a critical transcription factor in the interleukin-4 (IL-4) signaling pathway, which is essential for the T helper 2 (Th2) cell immune response. daneshyari.comdocumentsdelivered.com Th2 cells are key drivers of allergic inflammation, making STAT6 an important therapeutic target for conditions like asthma and atopic diseases. daneshyari.com
Researchers synthesized a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives and identified potent STAT6 inhibitors. daneshyari.com One optimized compound, AS1810722, demonstrated potent inhibition of STAT6. daneshyari.comdocumentsdelivered.com Mechanistic studies showed that this compound effectively inhibited in vitro Th2 cell differentiation, a critical step in allergic responses, without affecting the differentiation of T helper 1 (Th1) cells. daneshyari.comdocumentsdelivered.com This selectivity suggests a targeted immunomodulatory effect, specifically on the Th2-mediated immune pathway.
Table 1: Effects of 7H-pyrrolo[2,3-d]pyrimidine Derivatives on STAT6 and Th2 Differentiation
| Compound | Target | Observed In Vitro Effect | Significance |
|---|---|---|---|
| AS1810722 | STAT6 | Inhibited Th2 differentiation | Selectively modulates Th2-mediated immune responses, crucial in allergic inflammation. daneshyari.comdocumentsdelivered.com |
| AS1810722 | STAT6 | No effect on Th1 differentiation | Highlights the selective immunomodulatory action of the compound. daneshyari.com |
Inhibition of T-cell Kinase (Itk)
Another key immunomodulatory mechanism involves the inhibition of Interleukin-2-inducible T-cell kinase (Itk). Itk plays a crucial role in multiple signal transduction pathways within T-cells and mast cells, making it a potential drug target for inflammatory and autoimmune diseases. nih.gov
A series of covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed. nih.gov An optimized compound, designated as compound 9 in the study, showed potent and selective activity against Itk. nih.gov A key downstream effect of Itk activation is the phosphorylation of phospholipase C-γ1 (PLC-γ1). Mechanistic studies confirmed that compound 9 inhibited this phosphorylation in cells, demonstrating its ability to disrupt the Itk signaling cascade. nih.gov This inhibition of a critical T-cell signaling pathway underscores its potential for immunomodulation. nih.gov
Table 2: Mechanistic Effects of 7H-pyrrolo[2,3-d]pyrimidine Derivatives on Itk Signaling
| Compound | Target | Downstream Effect | Relevance |
|---|---|---|---|
| Compound 9 (from study) | Itk | Inhibition of phospholipase C-γ1 (PLC-γ1) phosphorylation | Demonstrates disruption of T-cell signal transduction, a key immunomodulatory mechanism. nih.gov |
Modulation of Pro-inflammatory Mediators (COX and iNOS)
The broader class of pyrimidine (B1678525) derivatives, which includes the pyrrolo[2,3-d]pyrimidine scaffold, is known to exert anti-inflammatory effects by inhibiting key enzymes responsible for producing inflammatory mediators. nih.gov These mechanisms include the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS). nih.gov
COX enzymes are responsible for the generation of prostaglandins (B1171923) (PGE₂), which are central mediators of inflammation. nih.gov Pyrimidine-based agents can function by suppressing the activity of both COX-1 and COX-2. nih.govmdpi.com Studies on specific pyrimidine derivatives have demonstrated high selectivity towards inhibiting COX-2, which is preferentially upregulated at sites of inflammation. mdpi.com
Furthermore, some derivatives have been shown to significantly decrease the expression of both iNOS and COX-2 at the messenger RNA (mRNA) and protein levels in macrophage cell lines. nih.gov The suppression of iNOS is significant as this enzyme produces nitric oxide, a potent pro-inflammatory molecule. This dual inhibition of both the COX and iNOS pathways represents a comprehensive anti-inflammatory mechanism. nih.gov
Table 3: Effect of Pyrrolo[2,3-d]pyrimidine Derivatives on Inflammatory Enzymes
| Target Enzyme | Mechanism of Action | Outcome |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity and suppression of mRNA/protein expression. nih.govmdpi.com | Reduced production of pro-inflammatory prostaglandins. nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of mRNA and protein expression. nih.gov | Decreased production of nitric oxide, a pro-inflammatory mediator. nih.gov |
Structure Activity Relationship Sar Studies for 2 Nitroso 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Influence of the Nitroso Group's Position and Environment on Biological Activity
Direct structure-activity relationship studies detailing the specific influence of a nitroso group at the C2-position of the 7H-pyrrolo[2,3-d]pyrimidine core are not extensively available in the current scientific literature. However, the broader context of nitroso-containing compounds and nitric oxide (NO) biology provides a framework for understanding its potential impact.
The biological activity of N-nitroso compounds (NOCs) is often linked to their carcinogenic potential, which can be influenced by their chemical structure. mdpi.com In other contexts, the nitroso group is integral to the function of S-nitrosothiols (SNOs), which are regulated by enzymes like S-nitrosoglutathione reductase (GSNOR). researchgate.net Inhibitors of GSNOR can lead to an accumulation of SNOs, thereby modulating nitric oxide bioactivity. researchgate.net This suggests that a nitroso group on the pyrrolo[2,3-d]pyrimidine scaffold could potentially act as a nitric oxide donor or interact with enzymes involved in NO signaling pathways.
Furthermore, research on 7H-pyrrolo[2,3-d]pyrimidine derivatives has explored their role as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme responsible for excessive NO production in inflammatory conditions. nih.govresearchgate.net A hybrid compound (S2h) combining the 7H-pyrrolo[2,3-d]pyrimidine scaffold with a cinnamamide (B152044) fragment demonstrated potent inhibition of NO production (IC50 = 3.21 ± 0.67 µM). nih.govresearchgate.net This indicates that while the core itself is a key determinant of activity, the nature and position of substituents dictate the ultimate biological effect. The specific contribution of a C2-nitroso group to this activity remains a subject for future investigation.
Impact of Substituents on the Pyrrolo[2,3-d]pyrimidine Core on Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a versatile scaffold for developing kinase inhibitors, and its biological activity is highly dependent on the substituents at various positions. nih.govmdpi.com
Substitutions at C2, C5, and C6: Structure-activity relationship studies have shown that modifications at key cyclic positions can significantly enhance inhibitory potency and selectivity against target enzymes. daneshyari.com For instance, the presence of an octamide terminal moiety at the C2 position and disubstitution with fluorobenzyl piperazine (B1678402) at the C5 and C6 positions are identified as crucial structural features for achieving optimal antiproliferative activity. daneshyari.com
Substitutions at C4: The C4 position is critical for interaction with the hinge region of the kinase ATP-binding site. A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized, with several compounds showing promising cytotoxic effects against various cancer cell lines. nih.gov Compound 5k from this series emerged as a potent multi-targeted inhibitor against EGFR, Her2, VEGFR2, and CDK2. nih.gov
Substitutions at N7: The N7 position of the pyrrole (B145914) ring can accommodate a diverse set of substituents, which can influence properties like oral availability. nih.gov Altering the substituent at N-7 led to the development of an orally available Lck inhibitor that was effective in cellular assays. nih.gov
The introduction of halogen substituents, in general, has been a strategic approach to developing tyrosine kinase inhibitors with enhanced potency and selectivity. nih.gov The table below summarizes the impact of various substituents on the kinase inhibitory activity of the pyrrolo[2,3-d]pyrimidine core.
| Compound ID | Substitution Position | Substituent | Target Kinase(s) | Observed Activity | Reference |
| 5k | C4 | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | EGFR, Her2, VEGFR2, CDK2 | Potent multi-targeted inhibition (IC50 = 40-204 nM) | nih.gov |
| 12i | C4 | Acrylamide moiety | Mutant EGFR | Selectively inhibits HCC827 cells (EGFR activating mutation) with 493-fold increased efficacy compared to normal cells. | nih.gov |
| 12 | General | Not specified | Mps1 | Potent Mps1 inhibitor (IC50 = 29 nM) | nih.gov |
| 59 | General | Not specified | RET-wt, RET V804M | Low nanomolar potency | semanticscholar.org |
| S2h | General | Cinnamamide fragment | iNOS | Vigorous inhibitory activity on NO production (IC50 = 3.21 ± 0.67 µM) | nih.govresearchgate.net |
Role of Linkers and Bridging Moieties in Dimeric and Polycyclic Analogues
The incorporation of linkers and bridging moieties to create dimeric or polycyclic structures based on the pyrrolo[2,3-d]pyrimidine core is a key strategy for modulating biological activity. These modifications can influence the molecule's conformation, binding affinity, and selectivity for target proteins.
For example, tricyclic pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antitumor properties. mdpi.com The design of these compounds often incorporates pharmacophoric elements found in FDA-approved anticancer drugs. mdpi.com SAR studies on these tricyclic derivatives revealed that the nature of the fused ring system and its substituents are critical for activity. For instance, pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent on a phenyl ring and an azepine side-ring demonstrated superior and selective antitumor activity against a colon cancer cell line (HT-29), with IC50 values of 4.55 and 4.01 µM, respectively. mdpi.com This highlights the importance of the bridging moiety (the azepine ring) in conferring target selectivity.
Another study involved the hybridization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold with cinnamamide fragments to develop novel nitric oxide (NO) production inhibitors. nih.gov The cinnamamide moiety acts as a linker connecting the core scaffold to other functional groups, and its structure significantly impacts the inhibitory activity.
Conformation and Stereochemistry in Biological Recognition
The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) in pyrrolo[2,3-d]pyrimidine derivatives are crucial for their interaction with biological targets. Specific stereoisomers of a compound can exhibit vastly different biological activities.
For instance, in the synthesis of a Janus Kinase 3 (JAK3) inhibitor, specific stereochemistry was essential for its activity. The synthesis targeted 3-{(3R, 4R)-4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile, indicating that the (3R, 4R) configuration of the substituted piperidine (B6355638) ring was critical for its biological function. google.com This underscores the importance of controlling stereochemistry during synthesis to achieve the desired therapeutic effect.
The conformation of a molecule dictates how it fits into the binding pocket of a target protein. Kinase inhibitors, for example, often adopt a specific conformation to interact with key amino acid residues in the ATP-binding site. nih.gov Type III inhibitors, for instance, stabilize the kinase in an inactive "DFG-out" conformation by binding to an allosteric site near the ATP-binding pocket. nih.gov The conformational flexibility or rigidity imparted by different substituents on the pyrrolo[2,3-d]pyrimidine core can therefore determine the type of inhibition and the selectivity profile of the compound.
Computational Approaches to SAR Prediction
Computational methods, such as molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, are integral to understanding and predicting the SAR of pyrrolo[2,3-d]pyrimidine derivatives. nih.govnih.gov
Molecular docking is widely used to predict the binding modes of these inhibitors within the active site of their target kinases. nih.gov For example, docking studies of compound 5k showed similar binding interactions with EGFR, Her2, VEGFR2, and CDK2 as the known inhibitor sunitinib. nih.gov These simulations can provide structural evidence for observed biological activities and guide the design of more potent and selective inhibitors. nih.gov For instance, theoretical simulations helped to explain the selective inhibitory activity of certain pyrrolo[2,3-d]pyrimidine derivatives against mutant EGFR. nih.gov
In silico ADMET prediction is another crucial computational tool. The pkCSM protocol, which uses graph-based signatures, can evaluate the drug-like properties of compounds. nih.gov Studies on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives predicted good intestinal absorption and low permeability through the blood-brain barrier, suggesting favorable oral bioavailability and reduced risk of central nervous system side effects. nih.gov These computational predictions help in prioritizing compounds for further experimental evaluation.
| Computational Method | Application | Example | Reference |
| Molecular Docking | Predicting binding modes and interactions with target kinases. | Docking of compound 5k into the active sites of EGFR, Her2, VEGFR2, and CDK2. | nih.gov |
| Molecular Docking | Providing structural evidence for selective kinase inhibition. | Simulation of inhibitors binding to wild-type vs. mutant EGFR. | nih.gov |
| In Silico ADMET | Predicting physicochemical and pharmacokinetic properties. | pkCSM protocol used to predict ADMET properties of halogenated pyrrolo[2,3-d]pyrimidine derivatives. | nih.gov |
| Molecular Docking | Analyzing interactions with iNOS protein. | Docking of compound S2h to understand its inhibitory mechanism. | nih.gov |
Future Research Directions and Potential Academic Applications
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is well-established, the introduction of a nitroso group at the C2 position presents a synthetic challenge that warrants further investigation. Future research should focus on developing novel, efficient, and selective synthetic methodologies.
One promising approach involves the direct C-H nitrosation of the 7H-pyrrolo[2,3-d]pyrimidine core. This would be a highly atom-economical strategy, but would require careful optimization of reaction conditions to control regioselectivity and prevent over-oxidation. Another avenue of exploration is the oxidation of 2-amino-7H-pyrrolo[2,3-d]pyrimidine. While conceptually straightforward, the development of mild and selective oxidation protocols will be crucial to avoid degradation of the sensitive pyrrolopyrimidine ring system.
Below is a table outlining potential novel synthetic routes for future investigation:
| Route | Proposed Reagents and Conditions | Potential Advantages | Key Challenges |
| Direct C-H Nitrosation | 7H-pyrrolo[2,3-d]pyrimidine with a nitrosating agent (e.g., NaNO₂, acid) | Atom economy, potentially fewer steps | Low regioselectivity, potential for side reactions |
| Oxidation of 2-Aminopyrrolopyrimidine | 2-Amino-7H-pyrrolo[2,3-d]pyrimidine with a mild oxidizing agent (e.g., Oxone®, peroxy acids) | Potentially high regioselectivity | Substrate availability, sensitivity of the starting material and product |
| From a 2-Halopyrrolopyrimidine | 2-Halo-7H-pyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution with a nitroso-containing nucleophile | Modular approach, allows for late-stage functionalization | Harsh reaction conditions may be required |
| Cyclization of a Precursor | A suitably functionalized pyrrole (B145914) or pyrimidine (B1678525) precursor designed to cyclize and form the 2-nitroso product | High degree of control over the final structure | Lengthy and complex synthesis of the precursor |
Exploration of Undiscovered Reactivity Patterns of the Nitroso Group in this Scaffold
The nitroso group is a versatile functional group known to participate in a wide array of chemical transformations. rsc.org The electronic environment of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is expected to modulate the reactivity of the C2-nitroso group, potentially leading to the discovery of novel reaction pathways.
Future research should systematically investigate the participation of 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine in various organic reactions. For instance, its utility in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, could provide rapid access to complex fused heterocyclic systems. nih.govrsc.orgacs.org The radical reactivity of the nitroso group could also be explored for the development of novel C-C and C-N bond-forming reactions. rsc.org
A summary of potential reactivity patterns for exploration is presented below:
| Reaction Type | Potential Reactants | Expected Product Class | Potential Applications |
| Diels-Alder Reaction | Dienes (e.g., 1,3-butadiene, cyclopentadiene) | Fused oxazine (B8389632) heterocycles | Synthesis of novel bioactive scaffolds |
| [3+2] Cycloaddition | Alkenes, alkynes | Isoxazolidine and related heterocycles | Access to diverse chemical libraries |
| Ene Reaction | Alkenes with allylic hydrogens | Allylic hydroxylamines | Introduction of functionalized side chains |
| Reduction | Reducing agents (e.g., NaBH₄, H₂/Pd) | 2-Amino-7H-pyrrolo[2,3-d]pyrimidine | Access to a key synthetic intermediate and biologically relevant motif |
| Condensation | Active methylene (B1212753) compounds | Imines, nitrones | Synthesis of conjugated systems and dipolarophiles |
Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of improved synthetic methods and novel applications. Future research in this area should employ an integrated approach that combines experimental techniques with high-level computational modeling.
Experimental studies could involve kinetic analysis of key reactions, isolation and characterization of reaction intermediates, and isotopic labeling studies to elucidate bond-forming and bond-breaking steps. These experimental findings would provide crucial benchmarks for computational models. Density Functional Theory (DFT) calculations could be used to map out potential energy surfaces for various reaction pathways, providing insights into transition state geometries and activation barriers. This synergistic approach will be invaluable for understanding the nuanced reactivity of this novel compound.
Design of Targeted Chemical Probes for Biological Systems
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules. The introduction of a nitroso group at the C2 position opens up new possibilities for the design of targeted chemical probes.
The nitroso group can act as a "warhead" for covalent inhibition of biological targets by reacting with nucleophilic residues such as cysteine in protein active sites. Future research could focus on designing derivatives of this compound that can selectively target and covalently label specific enzymes, such as kinases implicated in cancer or inflammatory diseases. Furthermore, the nitroso group's ability to be reduced to a fluorescent amino group could be exploited in the design of "turn-on" fluorescent probes for detecting specific biological processes or analytes.
Investigation of this compound as a Versatile Synthetic Intermediate
Beyond its own potential applications, this compound can serve as a versatile synthetic intermediate for the preparation of a wide range of other substituted pyrrolopyrimidines. The nitroso group can be readily transformed into other functional groups, providing a strategic entry point for diversification of the scaffold.
The reduction of the nitroso group to an amine is a particularly valuable transformation, as the resulting 2-amino-7H-pyrrolo[2,3-d]pyrimidine is a key building block for many medicinally relevant compounds. acs.org Additionally, the nitroso group can be converted to a nitro group, which can then participate in a variety of other transformations. nih.govorientjchem.org The development of a robust synthetic platform based on this compound would significantly expand the accessible chemical space around this important heterocyclic core.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous compounds (e.g., 4-chloro-5-ethyl derivatives) are synthesized via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate, followed by halogenation or nitrosation . Critical steps include optimizing reaction conditions (temperature, catalysts) and purification via column chromatography. Challenges include controlling regioselectivity during nitrosation and ensuring stability of the nitroso group under acidic/basic conditions.
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Identifies substituent positions via chemical shifts (e.g., nitroso group at C2 alters pyrrole ring proton environments) .
- HRMS : Validates molecular weight and purity .
- IR Spectroscopy : Detects N=O stretching vibrations (~1500 cm⁻¹) characteristic of nitroso groups .
Q. What initial biological screening approaches are used for evaluating its kinase inhibitory activity?
- Methodological Answer : Standard assays include:
- Kinase Inhibition Profiling : Uses recombinant kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ or fluorescence-based assays to measure IC₅₀ values .
- Cell Viability Assays : Tests antiproliferative effects on cancer cell lines (e.g., RT-112 bladder cancer) via MTT or ATP-luminescence .
- Selectivity Screening : Compares activity against off-target kinases to assess specificity .
Q. What safety precautions are necessary when handling nitroso-substituted pyrrolo[2,3-d]pyrimidines?
- Methodological Answer : Follow GHS guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Disposal : Adhere to regional regulations for toxic organic solids (UN2811, Packing Group III) .
Advanced Research Questions
Q. How do structural modifications at the C4 and C5 positions affect the compound's selectivity towards different kinases?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- C4 Substituents : Bulky groups (e.g., ethyl, aryl) enhance selectivity for tyrosine kinases (e.g., EGFR) by occupying hydrophobic pockets in the ATP-binding site .
- C5 Nitroso Group : Introduces hydrogen-bonding interactions with catalytic lysine residues, improving potency but potentially reducing metabolic stability .
- Data Table :
| Substituent (C4) | Kinase Target | IC₅₀ (nM) | Selectivity Index* |
|---|---|---|---|
| Ethyl | EGFR | 12.3 | 8.5 |
| Phenyl | VEGFR2 | 7.8 | 15.2 |
| *Selectivity Index = IC₅₀(off-target)/IC₅₀(target). |
Q. What strategies address discrepancies in reported inhibitory potency across different kinase assays?
- Methodological Answer : Resolve inconsistencies by:
- Assay Standardization : Use identical buffer conditions (pH, ionic strength) and enzyme sources .
- Orthogonal Validation : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Structural Analysis : Compare X-ray co-crystallography data to identify conformational changes in kinase domains .
Q. What in vitro and in vivo models are used to assess its antiangiogenic and antiproliferative effects?
- Methodological Answer :
- In Vitro :
- HUVEC Tube Formation Assay : Measures disruption of endothelial cell networks .
- Chick Chorioallantoic Membrane (CAM) : Quantifies vascular growth inhibition .
- In Vivo :
- Xenograft Models : Evaluates tumor growth suppression in immunodeficient mice (e.g., subcutaneous RT-112 tumors) .
- Pharmacokinetics : Monitors plasma stability and bioavailability via LC-MS/MS .
Q. How can computational methods predict the binding interactions of nitroso derivatives with target enzymes?
- Methodological Answer :
- Molecular Docking : Uses AutoDock Vina to model interactions with kinase ATP-binding sites (e.g., nitroso group forms π-π stacking with Phe residues) .
- MD Simulations : Assesses complex stability over 100-ns trajectories to identify key residues (e.g., Asp831 in EGFR) .
- QSAR Models : Relates substituent physicochemical properties (logP, polar surface area) to inhibitory activity .
Q. What analytical techniques resolve challenges in characterizing nitroso group stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
